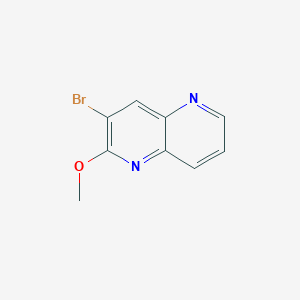

3-Bromo-2-methoxy-1,5-naphthyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-2-methoxy-1,5-naphthyridine is a derivative of 1,5-naphthyridine . These heterocycles are of significant importance in the field of medicinal chemistry as many of them exhibit a variety of biological activities .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including this compound, involves various strategies . These compounds react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H5BrN2 .Chemical Reactions Analysis

1,5-Naphthyridine derivatives, including this compound, exhibit reactivity with electrophilic or nucleophilic reagents. They can undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Applications De Recherche Scientifique

Cancer Research and Therapeutic Potentials

A novel naphthyridine derivative demonstrated significant anticancer activity against human melanoma A375 cells. This compound, referred to as 3u, induces necroptosis at low concentrations and apoptosis at high concentrations. The mechanism involves the upregulation of death receptors and scaffold proteins in A375 cells, suggesting potential as a chemical substance for melanoma treatment (Kong et al., 2018).

Organic Synthesis and Chemical Reactions

- The reactivity of 3-bromo-2-ethoxy-1,5-naphthyridine with KNH2/NH3 was reinvestigated, revealing insights into amination reactions and the synthesis of isomeric amino derivatives. The findings contribute to a deeper understanding of naphthyridine chemistry and its applications in synthesis (Haak & Plas, 2010).

- A study explored the use of ionic liquid halide nucleophilicity for the cleavage of ethers, highlighting a green protocol for regenerating phenols from ethers, demonstrating the versatility of naphthyridine derivatives in facilitating environmentally friendly chemical transformations (Boovanahalli et al., 2004).

Material Science and Photophysical Properties

Postfunctionalization of poly(3-hexylthiophene) (P3HT) using derivatives including naphthyridine-based compounds has shown to systematically study and enhance the optical and photophysical properties of poly(thiophenes). This research indicates the potential of naphthyridine derivatives in developing materials with improved fluorescence and electronic properties (Li et al., 2002).

Medicinal Chemistry and Drug Development

- Naphthyridine derivatives, including those related to 3-Bromo-2-methoxy-1,5-naphthyridine, are being explored for their antiestrogenic activities. These compounds show promise in the development of treatments for conditions responsive to estrogen modulation, demonstrating the therapeutic potential of naphthyridine derivatives in medicinal chemistry (Jones et al., 1979).

- The synthesis and characterization of ruthenium (II) carbonyl complexes containing naphthyridine and acetylacetonate ligands have been conducted, showcasing the catalytic activity of these complexes in the hydrogen transfer reaction. This research points to the application of naphthyridine derivatives in catalysis and their role in facilitating chemical reactions relevant to pharmaceutical manufacturing and material science (Moya et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

3-bromo-2-methoxy-1,5-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-13-9-6(10)5-8-7(12-9)3-2-4-11-8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIVTSWBCOLRPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=N1)C=CC=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,4]Triazolo[1,5-a]pyrazin-8-amine](/img/structure/B2678596.png)

![N-[(furan-2-yl)methyl]-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2678601.png)

![N-(3-chlorophenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2678614.png)